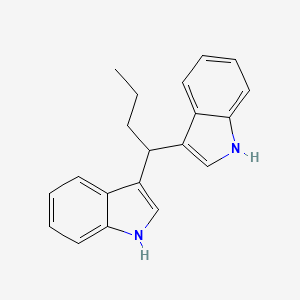
3,3'-(butane-1,1-diyl)bis(1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of 3,3'-(butane-1,1-diyl)bis(1H-indole) consists of two indole moieties connected by a butyl chain, making it a unique and interesting compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) can be achieved through several methods. One common approach involves the alkylation of indole with a suitable butyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the butyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3'-(butane-1,1-diyl)bis(1H-indole) may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,3'-(butane-1,1-diyl)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Applications De Recherche Scientifique
3,3'-(butane-1,1-diyl)bis(1H-indole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,3'-(butane-1,1-diyl)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Studied for its affinity for serotonin receptors
Uniqueness
3,3'-(butane-1,1-diyl)bis(1H-indole) is unique due to its dual indole moieties connected by a butyl chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C20H20N2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
InChI |
InChI=1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3 |
Clé InChI |
YJCSYGCYBUOJMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)



![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)


